REACTION_CXSMILES
|
[F:1][C:2]1([F:15])[CH2:13][C:5]2[NH:6][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:8][C:4]=2[C:3]1=O.C([SiH](CC)CC)C.CO.C(Cl)Cl>C(O)(C(F)(F)F)=O>[F:15][C:2]1([F:1])[CH2:13][C:5]2[NH:6][C:7]([C:9]([O:11][CH3:12])=[O:10])=[CH:8][C:4]=2[CH2:3]1 |f:2.3|
|
Name
|
|
Quantity
|
111.2 mg
|
Type
|
reactant
|
Smiles
|
FC1(C(C2=C(NC(=C2)C(=O)OC)C1)=O)F
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 18 h at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
purified by reverse-phase chromatography (MeCN/H2O, 0.05% TFA)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CC2=C(NC(=C2)C(=O)OC)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 mg | |
YIELD: PERCENTYIELD | 3.8% | |
YIELD: CALCULATEDPERCENTYIELD | 3.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |